1-ethyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-4-29-18(2)16-21(30)23(25(29)31)24(19-8-7-9-20(17-19)32-3)28-14-12-27(13-15-28)22-10-5-6-11-26-22/h5-11,16-17,24,30H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWCXFRLKQGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridin-2(1H)-one Derivatives
Antioxidant Activity
Pyridin-2(1H)-one derivatives with 4-bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit superior antioxidant activity (67–79% DPPH scavenging at 12 ppm), comparable to ascorbic acid (82.71%). In contrast, 4-methoxyphenyl analogs show reduced activity (17.55%), suggesting electron-withdrawing groups (e.g., Br) enhance radical stabilization .
Implications for Target Compound : The 3-methoxyphenyl group in the target compound may limit antioxidant efficacy but could improve solubility or target specificity.
Antibacterial Activity
Pyridin-2(1H)-one derivatives with 4-hydroxy-3-methoxyphenyl and cyano groups display moderate inhibition against Staphylococcus aureus and Escherichia coli. Activity correlates with hydrophobic substituents enhancing membrane penetration .
Piperazine-Linked Anticancer Agents
Compounds like (2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e) show potent cytotoxicity (IC₅₀ < 10 µM) against HepG2 and HeLa cells. Fluorine and trifluoromethyl groups enhance binding to hydrophobic kinase pockets . Target Compound Comparison: The absence of fluorine in the target compound may reduce cytotoxicity but improve metabolic stability. The pyridin-2-yl piperazine moiety could facilitate similar receptor interactions via nitrogen coordination .
Anti-inflammatory Pyridazinone Derivatives
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibits anti-inflammatory activity (IC₅₀ = 11.6 µM) via COX-2 inhibition. The pyridazinone core and methylphenyl group are critical for binding .
Structural and Functional Data Tables
Molecular Docking Insights
- The pyridin-2-yl piperazine moiety in the target compound may bind kinase ATP pockets via pyridine nitrogen coordination, similar to imidazo-pyridine derivatives .
- The 3-methoxyphenyl group could engage in hydrophobic interactions, though less effectively than fluorine or bromine in enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
